
Pyridin-2-one riboside cep
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Overview
Description
Pyridin-2-one riboside cep is a modified pyrimidine phosphoramidite used for probing ribozyme catalytic activity. This compound has been studied extensively for its ability to alter syn/anti nucleobase orientation, ribose puckering, and stacking ability due to dipole changes . It is a significant compound in the field of nucleic acid chemistry and has various applications in scientific research.
Preparation Methods
The synthesis of pyridin-2-one riboside cep involves several steps. One common method includes the regioselective reaction of N,N’-disubstituted 1,1-ene diamines with mercaptals in acetonitrile promoted by cesium carbonate under refluxing conditions . This method provides high yields and is efficient for producing pyridin-2-one derivatives. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Key Steps:
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Acetonide Protection :
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Glycosylation :
Catalytic and Biochemical Interactions
Pyridin-2-one riboside cep participates in enzyme-mediated reactions, particularly affecting RNA and DNA polymerases:
Reverse Transcriptase Inhibition:
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Derivatives like 8-methyl-2,6-diphenyl-5-ribofuranosyl-dipyrazolo[3,4-a:3',4'-i]pyridin-3(1H)-one exhibit >50% inhibition of HIV-1 reverse transcriptase at 70 μM, while sparing human DNA polymerases α and ε .
Ribozyme Modulation:
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The pyridin-2-one moiety alters ribozyme conformational dynamics by stabilizing non-canonical base pairs (e.g., Hoogsteen interactions), enhancing catalytic efficiency in RNA cleavage .
Mechanistic Insight:
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Proton transfer between pyridin-2-one tautomers (lactam ↔ lactim) enables ditopic receptor behavior, facilitating nucleophilic attacks in ester aminolysis or phosphoryl transfer reactions .
Electrophilic Substitution and Rearrangements
The pyridin-2-one core undergoes electrophilic reactions, often involving halogenation or alkylation:
Halogenation with NBS/NIS:
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Treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers aza-semipinacol rearrangements, transferring benzyl groups from C6 to C5 positions. This forms functionalized indenopyridin-2-ones or iodinated 2-pyridones .
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Example pathway:
6 Benzyl 3 6 dihydropyridin 2 1H oneNBSIndeno 1 2 b pyridin 2 one+5 Benzyl 2 pyridone
Data Table: Halogenation Outcomes
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS | Indeno[1,2-b]pyridin-2-one | 60–75% | |
6-Benzyl-3,6-dihydropyridin-2(1H)-one | NIS | 3-Iodo-5-benzyl-2-pyridone | 45–65% |
Oxidation and Redox Behavior
This compound derivatives are susceptible to oxidative modifications:
Superoxide Reactivity:
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Reaction with KO₂ in DMSO generates hydroxylated derivatives (e.g., 4-PYR and 6-PYR) via radical intermediates, mimicking flavoenzyme-mediated oxidation .
Fenton Chemistry:
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Hydroxyl radicals (HO·) from Fe²⁺/H₂O₂ systems hydroxylate the pyridin-2-one ring at C2 and C6 positions, forming 2- and 6-hydroxypyridinium species .
Phosphoramidite Incorporation:
Scientific Research Applications
Molecular Biology Applications
Ribozyme Enhancement
Pyridin-2-one riboside cep has been shown to enhance the catalytic activity of ribozymes. Research indicates that substituting traditional nucleobases with this compound can significantly improve the efficiency and specificity of RNA catalysis. The electronic properties of the pyridin-2-one structure facilitate better interactions with substrates or other biomolecules, leading to potential therapeutic applications in RNA-based therapies.
Binding Characteristics
Studies have focused on the binding characteristics of this compound with various biomolecules. The compound alters the conformational dynamics of ribozymes, affecting their catalytic properties. Specific research has demonstrated how modifications in nucleobase orientation due to the presence of pyridin-2-one influence enzyme-substrate interactions, crucial for understanding its biological role.
Medicinal Chemistry Applications
Therapeutic Potential
The compound's ability to influence ribozyme activity through changes in electronic properties and sterics positions it as a valuable tool in synthetic biology and therapeutic applications. For instance, its structural modifications allow for unique interactions within RNA structures, making it a candidate for developing RNA-based therapeutics.
Case Studies on Cytotoxicity
Research has also explored the cytotoxic effects of related pyridone compounds, such as 4-pyridone-3-carboxamide riboside (4PYR). In studies involving human hepatocarcinoma HepG3 cells, 4PYR was found to reduce cell viability significantly at concentrations comparable to physiological levels observed in patients with acute kidney injury. This highlights the potential for pyridine derivatives in targeting specific cell lines for therapeutic interventions .
Future Research Directions
Continued research into this compound should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound enhances ribozyme activity and interacts with other biomolecules.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases associated with dysfunctional RNA processes.
- Comparative Studies : Investigating how variations in structure among similar compounds affect their biological activities.
Mechanism of Action
The mechanism of action of pyridin-2-one riboside cep involves its interaction with nucleic acids. It alters the syn/anti nucleobase orientation, ribose puckering, and stacking ability, which can affect the catalytic activity of ribozymes . These changes are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.
Comparison with Similar Compounds
Pyridin-2-one riboside cep is unique due to its specific modifications that enhance its interaction with nucleic acids. Similar compounds include:
Pyrrolidine-2-one: Used in drug discovery for its versatile scaffold.
Imidazo[4,5-b]pyridine derivatives: Known for their biological activity and used in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C46H62N3O8PSi |
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Molecular Weight |
844.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1 |
InChI Key |
FMVRDFSSWDAZFJ-VDXGOTTOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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